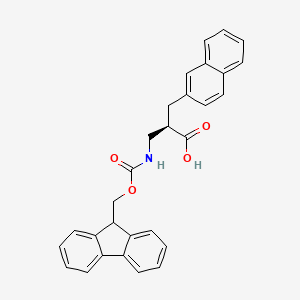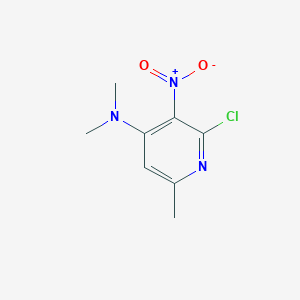
4-Chloro-6-formylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-formylpyridine-3-boronic acid (4CP3BA) is a small molecule that has recently emerged as a promising tool for the synthesis of a variety of compounds in the laboratory. 4CP3BA has been used in a variety of research applications, ranging from medicinal chemistry to biochemistry. In
科学的研究の応用
4-Chloro-6-formylpyridine-3-boronic acid has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize a variety of small molecule compounds, such as peptides and proteins, which can be used in drug discovery and development. In biochemistry, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize compounds that can be used to study the structure and function of proteins and enzymes. In materials science, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize compounds that can be used to improve the properties of materials, such as strength and durability.
作用機序
The mechanism of action of 4-Chloro-6-formylpyridine-3-boronic acid is based on its ability to form covalent bonds with other molecules. 4-Chloro-6-formylpyridine-3-boronic acid is able to form covalent bonds with a variety of molecules, including small molecules, peptides, and proteins. The formation of covalent bonds enables 4-Chloro-6-formylpyridine-3-boronic acid to bind to and modify the structure and function of other molecules, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-Chloro-6-formylpyridine-3-boronic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to increase the activity of enzymes, alter the structure of proteins, and increase the solubility of small molecules. In animal studies, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to increase the activity of enzymes, alter the structure of proteins, and increase the solubility of small molecules. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
The use of 4-Chloro-6-formylpyridine-3-boronic acid in laboratory experiments offers a number of advantages. 4-Chloro-6-formylpyridine-3-boronic acid is highly efficient and can be easily scaled for larger-scale syntheses. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid is relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of 4-Chloro-6-formylpyridine-3-boronic acid is that it is not suitable for use in human studies due to its potential toxicity.
将来の方向性
The potential future directions for 4-Chloro-6-formylpyridine-3-boronic acid are numerous. The synthesis of 4-Chloro-6-formylpyridine-3-boronic acid could be optimized for greater efficiency and scalability. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid could be used to synthesize a variety of compounds for use in drug discovery and development. 4-Chloro-6-formylpyridine-3-boronic acid could also be used to study the structure and function of proteins and enzymes in greater detail. Finally, 4-Chloro-6-formylpyridine-3-boronic acid could be used to develop new materials with improved properties, such as strength and durability.
合成法
4-Chloro-6-formylpyridine-3-boronic acid can be synthesized from the reaction of 4-chloro-6-formylpyridine and 3-boronic acid. The reaction is typically conducted in an aqueous solution at room temperature and can be completed in less than an hour. The reaction is highly efficient, with yields of up to 95%, and is easily scalable for larger-scale syntheses.
特性
IUPAC Name |
(4-chloro-6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO3/c8-6-1-4(3-10)9-2-5(6)7(11)12/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIXRNQBJFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C=O)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-formylpyridine-3-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)





![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)